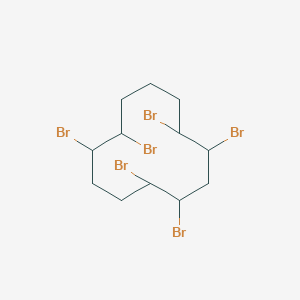

![molecular formula C22H20Br2O2 B12530187 Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- CAS No. 683248-48-8](/img/structure/B12530187.png)

Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

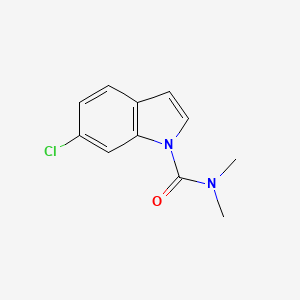

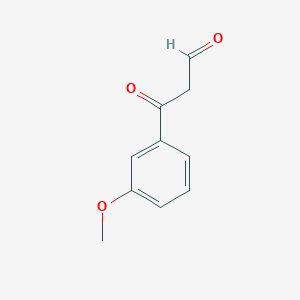

1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol ist eine organische Verbindung mit einer komplexen Struktur. Es ist durch das Vorhandensein von Brommethylgruppen gekennzeichnet, die über Phenoxy-Verknüpfungen an einen Benzolring gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol beinhaltet typischerweise die Reaktion von 1,2-Dihydroxybenzol mit 4-(Brommethyl)phenol in Gegenwart einer Base. Die Reaktion verläuft über die Bildung einer Etherbindung zwischen dem Phenol und dem Benzolring. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und einer Base wie Kaliumcarbonat .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen, wobei Optimierungen für Ausbeute und Reinheit vorgenommen werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brommethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Bromatome durch andere Nukleophile ersetzt werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktionsreaktionen: Die Reduktion der Brommethylgruppen kann zur Bildung von Methylgruppen führen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid in polaren Lösungsmitteln wie Ethanol oder Wasser.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Hauptprodukte

Substitution: Produkte umfassen Ether, Alkohole oder Amine, abhängig vom verwendeten Nukleophil.

Oxidation: Produkte umfassen Aldehyde und Carbonsäuren.

Reduktion: Produkte umfassen Methylderivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Materialwissenschaften:

Biologische Studien: Es wurde auf seine möglichen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.

Medizinische Chemie: Es wird auf sein Potenzial als Baustein bei der Synthese pharmazeutischer Verbindungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins reaktiver Brommethylgruppen verschiedene chemische Reaktionen einzugehen. Diese Gruppen können mit Nukleophilen interagieren, was zur Bildung neuer chemischer Bindungen führt. Die Wechselwirkungen der Verbindung mit biologischen Molekülen können ähnliche Mechanismen beinhalten, bei denen sie kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Nukleinsäuren bilden kann.

Wirkmechanismus

The mechanism of action of Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]- involves its ability to undergo various chemical reactions due to the presence of reactive bromomethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The compound’s interactions with biological molecules may involve similar mechanisms, where it can form covalent bonds with nucleophilic sites on proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Bis(brommethyl)benzol: Ähnliche Struktur, jedoch ohne Phenoxy-Verknüpfungen.

1,4-Bis(brommethyl)benzol: Ähnliche Brommethylgruppen, aber unterschiedliches Substitutionsschema am Benzolring.

2,5-Bis(brommethyl)-1-methoxy-4-(2-ethylhexyloxy)benzol: Enthält zusätzliche funktionelle Gruppen, die seine Reaktivität und Anwendungen modifizieren.

Einzigartigkeit

1,2-Bis[[4-(Brommethyl)phenoxy]methyl]benzol ist durch das Vorhandensein sowohl von Brommethyl- als auch von Phenoxygruppen einzigartig, die eine Kombination aus Reaktivität und struktureller Komplexität bieten. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der organischen Synthese und den Materialwissenschaften.

Eigenschaften

CAS-Nummer |

683248-48-8 |

|---|---|

Molekularformel |

C22H20Br2O2 |

Molekulargewicht |

476.2 g/mol |

IUPAC-Name |

1,2-bis[[4-(bromomethyl)phenoxy]methyl]benzene |

InChI |

InChI=1S/C22H20Br2O2/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-12H,13-16H2 |

InChI-Schlüssel |

DHOLYCORLNLVHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)COC3=CC=C(C=C3)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

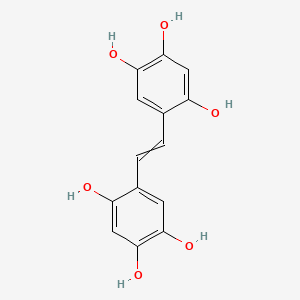

![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)

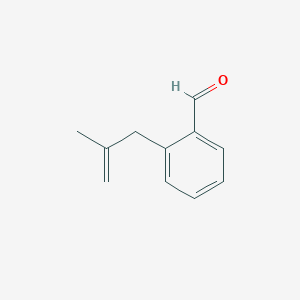

![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)

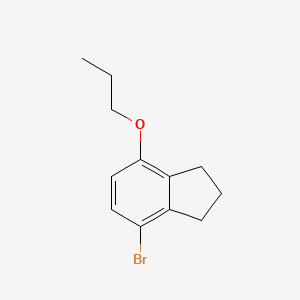

![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)